N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.342. The purity is usually 95%.
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Scientific Research Applications
Co-Crystal Solvate Formation
A study conducted by Aitipamula et al. (2010) demonstrated the formation of a co-crystal solvate involving ethenzamide (a compound related to N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide) and gentisic acid, along with acetic acid. This assembly is held together by hydrogen bonds, showcasing potential applications in the development of pharmaceutical co-crystals with enhanced physical and chemical properties (Aitipamula, Chow, & Tan, 2010).
Pharmacological Activities
Sakaguchi et al. (1992) synthesized derivatives of benzamide, similar in structure to this compound, and evaluated their gastrointestinal prokinetic and antiemetic activities. This research highlights the therapeutic potential of such compounds in developing new gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Sigma-2 Receptor Probe Development
Xu et al. (2005) investigated benzamide analogues for their binding to sigma-2 receptors, suggesting the application of this compound derivatives in the study of sigma-2 receptors, which are potential targets for cancer therapy and diagnostic imaging (Xu et al., 2005).
Antiulcer Activity
Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, structurally related to this compound, and found significant antiulcer activities in some derivatives. This suggests the potential for developing new antiulcer medications (Hosokami et al., 1992).
Polyimide Synthesis
Butt et al. (2005) explored the synthesis of novel aromatic polyimides using diamines, including compounds related to this compound. These materials have applications in high-performance polymers due to their excellent thermal stability and solubility in organic solvents (Butt et al., 2005).
Mechanism of Action
Target of Action
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is a synthetic compound that exhibits high binding affinity for the 5-HT2A/C and 5-HT1A serotonin receptors . These receptors are primarily found in the brain and play crucial roles in various neurological and physiological processes. The 5-HT2A receptor, in particular, is known to be involved in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
Upon administration, this compound interacts with its primary targets, the 5-HT2A/C and 5-HT1A serotonin receptors. It acts as an agonist, meaning it binds to these receptors and activates them, leading to a series of intracellular events
Biochemical Pathways
By acting on serotonin receptors, this compound could potentially influence these functions .
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized in the liver, with oxidative deamination being one of the key metabolic pathways
Result of Action
For instance, activation of 5-HT2A receptors has been associated with hallucinogenic effects in other compounds .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-13-7-5-12(6-8-13)17(19)18-15-11-14(20-2)9-10-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGWWNOXECZEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.